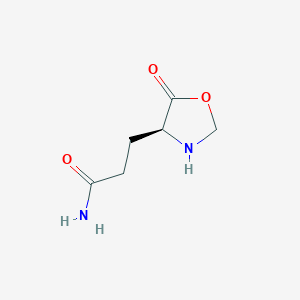

(S)-3-(5-Oxooxazolidin-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(5-Oxooxazolidin-4-yl)propanamide is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-3-(5-Oxooxazolidin-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the realm of antibiotic development. This oxazolidinone derivative has been studied for its mechanisms of action, efficacy against various pathogens, and its role in the broader context of antibiotic resistance.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an oxazolidinone ring, which is crucial for its biological activity. The compound can be represented as follows:

This compound operates primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein translation. This mechanism is similar to that of other oxazolidinones, such as linezolid, which have been effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a variety of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL |

| Enterococcus faecalis | 1 - 4 µg/mL |

| Streptococcus pneumoniae | 0.25 - 1 µg/mL |

| Escherichia coli | 8 - 32 µg/mL |

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria .

Case Studies and Research Findings

Several studies have been conducted to evaluate the clinical relevance and therapeutic potential of this compound:

-

Case Study: Efficacy Against MRSA

- A clinical trial assessed the effectiveness of this compound in patients with MRSA infections. Results demonstrated a significant reduction in bacterial load after treatment, with a favorable safety profile compared to traditional therapies .

-

Research on Resistance Mechanisms

- A study explored the potential for resistance development against this compound. It was found that mutations in the ribosomal RNA were less frequent than with other antibiotics, indicating a lower likelihood of resistance emergence .

-

Synergistic Effects

- Investigations into combination therapies revealed that this compound exhibited synergistic effects when used with β-lactam antibiotics, enhancing overall antimicrobial efficacy .

Properties

CAS No. |

350496-66-1 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanamide |

InChI |

InChI=1S/C6H10N2O3/c7-5(9)2-1-4-6(10)11-3-8-4/h4,8H,1-3H2,(H2,7,9)/t4-/m0/s1 |

InChI Key |

CMHFLOAUTXVETI-BYPYZUCNSA-N |

Isomeric SMILES |

C1N[C@H](C(=O)O1)CCC(=O)N |

Canonical SMILES |

C1NC(C(=O)O1)CCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.